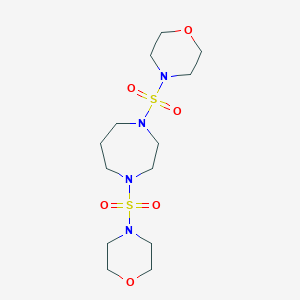![molecular formula C12H13ClN2O2S B289072 4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSP or CSP2, and it has been synthesized through different methods.
Mécanisme D'action
The mechanism of action of CSP is not fully understood, but it is believed to act as a bidentate ligand, coordinating with metal ions such as copper. The resulting complex can then undergo various reactions, such as cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CSP. However, it has been shown to have low toxicity, which makes it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CSP is its high stability, which makes it an ideal compound for use in various reactions. Additionally, its low toxicity and ease of synthesis make it a promising compound for further research. However, one of the limitations of CSP is its relatively high cost compared to other ligands.
Orientations Futures
There are several future directions for research on CSP. One potential application is in the development of new cross-coupling reactions using different metal catalysts. Additionally, CSP could be used as a ligand for other metal-catalyzed reactions, such as asymmetric catalysis. Finally, further research could be done to better understand the mechanism of action of CSP and its potential applications in various fields.
In conclusion, CSP is a promising compound that has potential applications in various fields, particularly in scientific research. Its stability, low toxicity, and ease of synthesis make it an ideal ligand for metal-catalyzed reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of CSP involves the reaction of 4-methylbenzenesulfonyl chloride with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained through filtration and purification.
Applications De Recherche Scientifique
CSP has been primarily used in scientific research as a ligand for metal-catalyzed reactions. It has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions, which are widely used in organic synthesis. CSP has also been used in the synthesis of biologically active compounds, such as antitumor agents.
Propriétés
Formule moléculaire |
C12H13ClN2O2S |
|---|---|
Poids moléculaire |
284.76 g/mol |
Nom IUPAC |
4-chloro-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-4-6-11(7-5-8)18(16,17)15-10(3)12(13)9(2)14-15/h4-7H,1-3H3 |
Clé InChI |
YVGDBDUTTKRPNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)


![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)

![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)